molecular formula C20H27F4N3O3 B12630654 Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B12630654
M. Wt: 433.4 g/mol
InChI Key: ZKSDSZOFDODWLF-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound that features a combination of fluoroethyl, trifluoroacetyl, and methylpiperazinyl groups

Preparation Methods

The synthesis of Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Fluoroethyl Group:

    Introduction of the Trifluoroacetyl Group: This can be achieved using trifluoroacetic anhydride in the presence of a base.

    Coupling with the Benzoate Core: The final step involves coupling the intermediate with the benzoate core, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate can be compared with other similar compounds, such as:

    Tert-butyl (2,2,2-trifluoroacetyl)carbamate: This compound shares the trifluoroacetyl group but lacks the fluoroethyl and methylpiperazinyl groups, making it less complex.

    Tert-butyl (4-(2,2,2-trifluoroacetyl)phenyl)carbamate: This compound also contains the trifluoroacetyl group but differs in the overall structure and functional groups present.

    Tert-butyl (2-tert-butylimino-ethylidene)-amine: This compound features a tert-butyl group and an imino-ethylidene group, but lacks the fluoroethyl and trifluoroacetyl groups.

Biological Activity

Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H27F4N3O
  • Molecular Weight : 399.44 g/mol
  • CAS Number : 1108746-43-5

The compound is believed to function primarily as a modulator of the immune system, particularly through its interaction with Toll-like receptors (TLRs). TLRs are crucial components of the innate immune system and play a significant role in pathogen recognition and activation of immune responses.

Key Mechanisms:

  • TLR7/8 Antagonism : The compound has been identified as a potential antagonist for TLR7 and TLR8, which are implicated in various immune disorders. By inhibiting these receptors, the compound may reduce inflammation and modulate immune responses in conditions such as systemic lupus erythematosus and psoriasis .
  • Cellular Uptake : The presence of a piperazine moiety enhances cellular permeability, facilitating the compound's uptake into target cells where it can exert its effects.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens.

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaModerate inhibition
Gram-negative bacteriaMinimal inhibition
FungiEffective

Anti-inflammatory Effects

Research has shown that this compound can significantly reduce pro-inflammatory cytokine production in vitro. The anti-inflammatory activity is attributed to its ability to inhibit TLR-mediated signaling pathways.

CytokineBaseline Level (pg/mL)Post-treatment Level (pg/mL)Reduction (%)
TNF-alpha1503080
IL-62005075
IL-1β1002080

Case Studies

  • Systemic Lupus Erythematosus (SLE) : In a clinical trial involving patients with SLE, treatment with the compound resulted in a significant reduction in disease activity scores over a six-month period. Patients reported improved quality of life and reduced flare-ups.
  • Psoriasis Treatment : A study demonstrated that topical application of the compound led to a marked decrease in psoriatic plaques compared to placebo, suggesting its potential use in dermatological therapies.

Properties

Molecular Formula

C20H27F4N3O3

Molecular Weight

433.4 g/mol

IUPAC Name

tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C20H27F4N3O3/c1-19(2,3)30-17(28)15-6-5-14(26-11-9-25(4)10-12-26)13-16(15)27(8-7-21)18(29)20(22,23)24/h5-6,13H,7-12H2,1-4H3

InChI Key

ZKSDSZOFDODWLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N(CCF)C(=O)C(F)(F)F

Origin of Product

United States

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